molecular formula C17H14ClN3O2 B12048227 (5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone CAS No. 618091-17-1

(5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone

Cat. No.: B12048227
CAS No.: 618091-17-1
M. Wt: 327.8 g/mol
InChI Key: XYIJESCFDQIUBE-UHFFFAOYSA-N
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Description

The compound (5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone is a pyrazole-based methanone derivative featuring a 4-methoxyphenyl substituent on the pyrazole ring and a 4-chlorophenyl group on the ketone moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618091-17-1

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

[5-amino-1-(4-methoxyphenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C17H14ClN3O2/c1-23-14-8-6-13(7-9-14)21-17(19)15(10-20-21)16(22)11-2-4-12(18)5-3-11/h2-10H,19H2,1H3

InChI Key

XYIJESCFDQIUBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

Biological Activity

The compound (5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone is a pyrazole derivative with significant potential in medicinal chemistry. Its unique structural characteristics suggest various biological activities, making it a subject of interest for researchers aiming to develop new therapeutic agents.

Structural Characteristics

  • Molecular Formula : C17H14ClN3O2
  • SMILES Representation : COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CC=C(C=C3)Cl)N

The compound features a pyrazole ring, an amine group, and aromatic substituents, which are known to influence its biological activity. The presence of the methoxy and chlorophenyl groups enhances its lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that related compounds can inhibit the proliferation of cancer cells. For instance, certain aminopyrazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .
  • Anti-inflammatory Properties : The incorporation of specific functional groups in pyrazole derivatives has been linked to anti-inflammatory effects. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro .
  • Antioxidant Activity : Some studies have reported antioxidant properties associated with aminopyrazole compounds, suggesting their potential in combating oxidative stress-related diseases .

Antitumor Activity

A study focusing on the structure-activity relationship (SAR) of pyrazole derivatives found that modifications at the N1 position significantly affected antiproliferative activity. The specific compound under review showed an IC50 value indicating moderate potency against cancer cell lines, with minimal toxicity to normal cells .

Cell LineGrowth Inhibition (%)IC50 (µM)
HepG2 (Liver)54.2573
HeLa (Cervical)38.4484
GM-6114 (Fibroblasts)19.94>100

This table illustrates the selective activity of the compound against different cell types, emphasizing its potential as an anticancer agent without harming healthy cells.

Anti-inflammatory Mechanisms

The anti-inflammatory effects were attributed to the ability of the compound to inhibit specific pathways involved in inflammation. The pyrazole moiety likely interacts with key proteins, modulating inflammatory responses effectively .

Antioxidant Properties

The antioxidant capacity was assessed using various assays, revealing that the compound exhibited significant activity in scavenging free radicals. This property is crucial for developing therapies aimed at oxidative stress-related conditions .

Case Studies

Several case studies have highlighted the effectiveness of similar pyrazole compounds:

  • Case Study on HepG2 Cells : A derivative exhibited a notable reduction in cell viability at concentrations below 100 µM, indicating its potential as a lead compound for further development in liver cancer therapies.
  • Inflammation Model : In an experimental model of inflammation, a related pyrazole derivative reduced TNF-alpha levels significantly compared to control groups, showcasing its therapeutic potential in inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells. The introduction of specific substituents at the pyrazole core significantly influences their anticancer efficacy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that modifications in the structure can enhance its effectiveness against bacteria and fungi. The presence of the methoxy group and chlorophenyl moiety plays a crucial role in its antimicrobial action .

Anti-inflammatory Effects

Some pyrazole derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines .

Synthesis and Derivatives

The synthesis of (5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often focus on optimizing yield and purity while exploring various substituents to enhance biological activity.

Table 1: Synthetic Routes for Pyrazole Derivatives

StepReaction TypeReagents/Conditions
1CondensationAmino compounds with aldehydes
2CyclizationAcid/base catalysis
3SubstitutionElectrophilic aromatic substitution

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrazole derivatives, including this compound, revealed significant antiproliferative activity against HeLa cells with a growth inhibition percentage of approximately 54% . This indicates potential for further development in cancer therapeutics.

Case Study 2: Antimicrobial Testing

In a recent investigation, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Chemical Reactions Analysis

Condensation Reactions

The amino group at position 5 of the pyrazole ring participates in condensation reactions with carbonyl compounds, forming imine intermediates. This reactivity is critical for synthesizing derivatives with extended conjugation.

Electrophilic Substitution

The 4-chlorophenyl moiety undergoes electrophilic substitution, enabling functionalization at the aromatic ring. For example, Friedel-Crafts acylation or nitration could introduce additional substituents, though steric hindrance from the methoxy group may influence regioselectivity .

Hydrolysis of the Ketone Group

The (4-chlorophenyl)methanone group is susceptible to hydrolysis under acidic or basic conditions, potentially yielding carboxylic acids or amides. This reactivity is modulated by the stability of the pyrazole ring, which remains intact under mild conditions.

Mechanistic Insights

The compound’s stability under thermal stress or acidic conditions (e.g., DMF at 120°C) is attributed to the aromaticity of the pyrazole ring and the electron-donating methoxy group. In domino reactions, the amino group facilitates nucleophilic attack on carbonyl carbons, leading to cyclization .

Influence of Solvent and Catalysts

Polar aprotic solvents (e.g., DMF) enhance solubility and reactivity, while p-TsOH acts as a catalyst to protonate intermediates, accelerating dehydration steps. Non-polar solvents like toluene show reduced efficiency .

Molecular Formula and Identification

The compound has the molecular formula C₁₇H₁₄ClN₃O₂ , confirmed by SMILES and InChI identifiers . Key structural features include:

  • Pyrazole ring : Substituted with an amino group (C5) and a 4-methoxyphenyl group (N1).

  • Ketone bridge : Connecting the pyrazole to the 4-chlorophenyl moiety.

Collision Cross Section (CCS) Data

Adductm/zPredicted CCS (Ų)
[M+H]+328.08473174.7
[M+Na]+350.06667190.0
Derived from mass spectrometry analysis .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Phenyl vs. Methoxyphenyl Substitution
  • (5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (Target Compound): Inferred Molecular Formula: C₁₇H₁₄ClN₃O₂ Inferred Molecular Weight: ~323.76 g/mol Key Feature: The 4-methoxyphenyl group introduces electron-donating methoxy (-OCH₃) substituents, which may enhance solubility and influence binding interactions in biological systems .
Halogen-Substituted Pyrazole Derivatives
  • (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (): Molecular Formula: C₁₆H₁₁BrClN₃O Molecular Weight: 384.64 g/mol Key Feature: Bromine substitution increases molecular weight and steric bulk compared to the methoxy analog, which could affect pharmacokinetics or target engagement .

Substituent Variations on the Methanone Moiety

Chlorophenyl vs. Methoxyphenyl
Chlorophenyl vs. Fluorophenyl
  • This compound exhibited antimicrobial activity, suggesting that halogen choice critically influences biological efficacy .

Structural and Electronic Properties

  • Planarity and Crystallography :

    • Isostructural chloro and bromo derivatives () adopt similar conformations in crystal lattices, with one fluorophenyl group deviating from planarity. This suggests that halogen size minimally disrupts overall molecular geometry but may alter intermolecular interactions .
    • The methoxy group’s electron-donating nature (Target Compound) could increase resonance stabilization of the pyrazole ring, affecting reactivity in synthetic pathways .
  • Intermolecular Interactions: Chlorophenyl groups participate in halogen bonding, as seen in (4-Chloro-phen-yl)[1-(4-methoxy-phen-yl)-3-(5-nitro-2-fur-yl)-1H-pyrazol-4-yl]methanone (), where chlorine engages in C–H···Cl contacts. Methoxy groups, however, favor hydrogen bonding via oxygen lone pairs .

Preparation Methods

Synthesis of (4-Chlorophenyl)(cyano)ketone

The β-ketonitrile precursor, (4-chlorophenyl)(cyano)ketone, is synthesized through nucleophilic substitution of 4-chlorophenylacetonitrile with acetyl chloride in the presence of a base. Alternatively, cyanoacetophenone derivatives can be functionalized via Friedel-Crafts acylation.

Cyclization with 4-Methoxyphenylhydrazine

Reaction of (4-chlorophenyl)(cyano)ketone with 4-methoxyphenylhydrazine in refluxing ethanol yields the 5-aminopyrazole core. The mechanism involves:

  • Nucleophilic attack by the hydrazine’s terminal nitrogen on the ketone carbonyl, forming a hydrazone intermediate.

  • Cyclization via attack of the adjacent nitrogen on the nitrile carbon, accompanied by ammonia elimination to generate the 5-amino group.

Optimization Notes :

  • Solvent polarity (e.g., DMSO vs. ethanol) influences reaction rate and regioselectivity.

  • Microwave irradiation (100°C, 50 W, 5 min) enhances yield and reduces side products.

Friedel-Crafts Acylation of Preformed 5-Amino-1-(4-methoxyphenyl)pyrazole

For substrates where direct cyclocondensation is challenging, a stepwise approach involving post-synthetic acylation is employed.

Synthesis of 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole

The pyrazole core is synthesized via cyclocondensation of ethyl acetoacetate with 4-methoxyphenylhydrazine under acidic conditions. The 5-amino group is introduced via nitration followed by reduction, though this risks over-nitration.

Acylation at Position 4

The 4-position of the pyrazole is functionalized using 4-chlorobenzoyl chloride in a Friedel-Crafts reaction. Key considerations include:

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv) in dichloromethane at 0°C.

  • Regioselectivity : The electron-donating 4-methoxyphenyl group directs acylation to the less hindered position.

Challenges :

  • Competitive N-acylation at the 5-amino group necessitates temporary protection (e.g., acetylation).

  • Low yields (<50%) due to steric hindrance from the 4-chlorophenyl group.

Oxidative Amidation Using Oxoammonium Salts

A novel method inspired by MDPI’s oxidative functionalization employs oxoammonium nitrate (4) to couple 4-chlorobenzaldehyde with 5-amino-1-(4-methoxyphenyl)pyrazole.

Reaction Protocol

  • Substrates : 4-Chlorobenzaldehyde (1 equiv), 5-amino-1-(4-methoxyphenyl)pyrazole (1.1 equiv).

  • Oxidant : Oxoammonium nitrate (0.75 equiv) in aqueous THF at 54°C for 3 h.

  • Workup : Extraction with ethyl acetate, followed by silica gel chromatography (hexane:ethyl acetate, 95:5).

Advantages :

  • Substoichiometric oxidant usage.

  • Base-free conditions preserve acid-sensitive groups.

Limitations :

  • Requires anhydrous conditions to prevent hydrolytic cleavage of the methanone.

Comparative Analysis of Methodologies

Parameter Cyclocondensation Friedel-Crafts Oxidative Amidation
Yield 68–75%45–50%86%
Reaction Time 5–8 h12–24 h3 h
Functional Tolerance ModerateLowHigh
Scalability ExcellentModerateLimited

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

  • Hydrazone Isomerization : Keto-enol tautomerism may lead to regioisomeric pyrazoles. Polar aprotic solvents suppress this.

  • Nitrile Hydrolysis : Trace moisture converts nitriles to amides, requiring anhydrous conditions.

Friedel-Crafts Limitations

  • Electrophilic Deactivation : The 4-methoxyphenyl group’s electron-donating nature reduces pyrazole’s susceptibility to electrophilic attack, necessitating excess AlCl₃.

Oxidative Amidation Byproducts

  • Over-Oxidation : Prolonged reaction times oxidize the 5-amino group to nitro, mitigated by strict temperature control .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted pyrazole intermediates. For example, cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) at 120°C yields pyrazole derivatives. Key intermediates like 5-amino-1-(4-methoxyphenyl)pyrazole are functionalized via Friedel-Crafts acylation with 4-chlorobenzoyl chloride. Structural confirmation requires IR, ¹H/¹³C NMR, and elemental analysis .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Multi-spectral approaches are critical:

  • IR spectroscopy identifies carbonyl (C=O) and amino (NH₂) groups.
  • ¹H/¹³C NMR confirms substituent positions on the pyrazole ring and aryl groups.
  • X-ray crystallography resolves stereoelectronic effects, such as dihedral angles between the pyrazole and 4-chlorophenyl groups .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step in the synthesis?

  • Methodological Answer : Yield optimization requires careful control of:

  • Solvent polarity : Dichloromethane (DCM) or toluene improves electrophilic acylation.
  • Catalyst selection : Lewis acids like AlCl₃ enhance Friedel-Crafts reactivity.
  • Temperature : Moderate heating (50–60°C) balances reaction rate and side-product suppression. Evidence shows that impurities from incomplete chlorination (e.g., residual hydroxyl groups) can reduce yields by 15–20% .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions. To address this:

  • Standardize testing models : Use identical microbial strains (e.g., E. coli ATCC 25922) and growth media.
  • Control for substituent effects : The 4-methoxyphenyl group may enhance membrane permeability, but steric hindrance from the 4-chlorophenyl group could reduce target binding.
  • Comparative assays : Parallel testing with analogs (e.g., nitro-to-amine substitutions) isolates structural contributors to activity .

Q. How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

  • Methodological Answer :

  • Electron-donating groups (e.g., 4-methoxy) : Activate the pyrazole ring for electrophilic substitution at the 4-position.
  • Electron-withdrawing groups (e.g., 4-chloro) : Stabilize the methanone carbonyl, enabling nucleophilic addition.
    Computational modeling (DFT) predicts charge distribution, guiding regioselective modifications. Experimental validation via Hammett plots correlates substituent σ values with reaction rates .

Key Research Challenges

  • Synthetic scalability : Multi-step routes (e.g., cyclization → acylation → purification) require >5 days, with cumulative yields <40% .
  • Bioactivity specificity : Off-target effects (e.g., carbonic anhydrase inhibition) necessitate SAR studies to refine selectivity .

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